molecular formula C24H22BrNO2 B14114099 4-bromo-N-(2,6-diisopropylphenyl)naphthalene-1,8-dicarboximide

4-bromo-N-(2,6-diisopropylphenyl)naphthalene-1,8-dicarboximide

Cat. No.: B14114099
M. Wt: 436.3 g/mol
InChI Key: VYPXFBSCNPZJHW-UHFFFAOYSA-N
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Description

6-bromo-2-(2,6-diisopropylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a complex organic compound that belongs to the class of isoquinoline derivatives. This compound is characterized by the presence of a bromine atom at the 6th position and a 2,6-diisopropylphenyl group attached to the isoquinoline core. Isoquinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-2-(2,6-diisopropylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses a palladium catalyst and boron reagents under mild and functional group-tolerant conditions.

Another approach involves the bay-substitution of perylenediimides, where the 2,6-diisopropylphenyl group is introduced through a substitution reaction . The reaction conditions for this method include the use of appropriate solvents and temperature control to ensure the desired substitution pattern.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents, catalysts, and solvents is crucial in scaling up the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

6-bromo-2-(2,6-diisopropylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed to remove specific functional groups or reduce the oxidation state of the compound.

    Substitution: The bromine atom at the 6th position can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones or other oxygenated derivatives, while reduction may produce amines or alcohols. Substitution reactions can introduce a variety of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

6-bromo-2-(2,6-diisopropylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis and as a precursor for the preparation of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 6-bromo-2-(2,6-diisopropylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-bromo-2-(2,6-diisopropylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is unique due to its specific substitution pattern and the presence of the bromine atom, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C24H22BrNO2

Molecular Weight

436.3 g/mol

IUPAC Name

6-bromo-2-[2,6-di(propan-2-yl)phenyl]benzo[de]isoquinoline-1,3-dione

InChI

InChI=1S/C24H22BrNO2/c1-13(2)15-7-5-8-16(14(3)4)22(15)26-23(27)18-10-6-9-17-20(25)12-11-19(21(17)18)24(26)28/h5-14H,1-4H3

InChI Key

VYPXFBSCNPZJHW-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)N2C(=O)C3=C4C(=C(C=C3)Br)C=CC=C4C2=O

Origin of Product

United States

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